molecular formula C13H12N2 B11796139 1-(Prop-2-yn-1-yl)-4-(p-tolyl)-1H-pyrazole

1-(Prop-2-yn-1-yl)-4-(p-tolyl)-1H-pyrazole

Cat. No.: B11796139
M. Wt: 196.25 g/mol
InChI Key: VQTNQCYWGPRWEE-UHFFFAOYSA-N
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Description

1-(Prop-2-yn-1-yl)-4-(p-tolyl)-1H-pyrazole is a chemical compound belonging to the pyrazole class of heterocycles. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms and are considered privileged structures in medicinal chemistry due to their wide spectrum of pharmacological activities . Although the specific biological profile of this compound requires further investigation, pyrazole derivatives, in general, have been extensively documented in scientific literature for their significant research potential. They are frequently explored as core scaffolds in the development of novel bioactive molecules with diverse applications, including serving as antitumor agents , antimicrobials , and insecticides . The molecular structure of this particular compound features a prop-2-yn-1-yl (propargyl) group, a moiety often used in click chemistry and medicinal chemistry for its reactivity and ability to influence pharmacokinetic properties. The p-tolyl (4-methylphenyl) substituent is a common aromatic group that can impact the compound's binding affinity and metabolic stability. Researchers value this structural combination for designing and synthesizing new hybrid molecules for various pharmacological and chemical studies. This product is provided for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

4-(4-methylphenyl)-1-prop-2-ynylpyrazole

InChI

InChI=1S/C13H12N2/c1-3-8-15-10-13(9-14-15)12-6-4-11(2)5-7-12/h1,4-7,9-10H,8H2,2H3

InChI Key

VQTNQCYWGPRWEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN(N=C2)CC#C

Origin of Product

United States

Synthetic Methodologies for 1 Prop 2 Yn 1 Yl 4 P Tolyl 1h Pyrazole

Strategies for the Construction of the 1H-Pyrazole Core

The formation of the central pyrazole (B372694) ring is the cornerstone of the synthesis. Various methods have been developed to construct this five-membered heterocycle, with the choice of method often depending on the availability of starting materials and the desired substitution pattern.

Cyclocondensation Reactions Involving Hydrazine (B178648) Derivatives and Carbonyl Precursors

The most traditional and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govbeilstein-journals.org To obtain the 4-(p-tolyl)pyrazole core, a suitable precursor is a 1,3-dicarbonyl compound bearing a p-tolyl group at the C2 position, such as 2-(p-tolyl)malondialdehyde or a derivative.

The general reaction proceeds in two steps. First, the 1,3-dicarbonyl precursor reacts with hydrazine hydrate (B1144303) to form the 4-(p-tolyl)-1H-pyrazole intermediate. The second step involves the N-alkylation of this intermediate with a propargyl halide (e.g., propargyl bromide) in the presence of a base to introduce the prop-2-yn-1-yl group at the N1 position.

Alternatively, a substituted hydrazine, such as propargylhydrazine, can be used directly. However, this approach can lead to a mixture of regioisomers (1,3- and 1,5-disubstituted pyrazoles) if an unsymmetrical dicarbonyl precursor is used. For the synthesis of the target compound, a symmetrical dicarbonyl precursor would be required to avoid this issue.

Table 1: Representative Conditions for Cyclocondensation and N-Alkylation

StepReactantsReagents & ConditionsProductReference
Ring Formation2-(p-tolyl)malondialdehyde, Hydrazine hydrateEthanol (B145695), reflux4-(p-tolyl)-1H-pyrazole nih.govbeilstein-journals.org
N-Alkylation4-(p-tolyl)-1H-pyrazole, Propargyl bromideK₂CO₃, Acetonitrile, rt1-(Prop-2-yn-1-yl)-4-(p-tolyl)-1H-pyrazole organic-chemistry.org

1,3-Dipolar Cycloaddition Approaches Utilizing Alkyne and Diazo/Nitrilimine Species

The [3+2] cycloaddition, also known as the Huisgen cycloaddition, is a powerful method for constructing five-membered heterocycles, including pyrazoles. nih.govtandfonline.com This approach involves the reaction of a 1,3-dipole with a dipolarophile.

To synthesize the 4-(p-tolyl)pyrazole core, one potential pathway involves the reaction of a diazo compound with a p-tolyl-substituted alkyne. For instance, the reaction of diazomethane (B1218177) with 1-ethynyl-4-methylbenzene could theoretically yield the desired pyrazole, although controlling the regioselectivity can be a significant challenge.

A more controlled and widely used variant employs nitrilimines as the 1,3-dipole. Nitrilimines are typically generated in situ from hydrazonoyl halides in the presence of a base. rsc.org The reaction of a nitrilimine with a terminal alkyne proceeds to form the pyrazole ring. For the target molecule, this could involve reacting a suitable hydrazonoyl halide with an alkyne, where one of the components contains the p-tolyl group. This method often provides good yields and high regioselectivity. nih.govrsc.org

Table 2: 1,3-Dipolar Cycloaddition Strategies

1,3-DipoleDipolarophileKey FeaturesReference
Diazoalkane (e.g., from Tosylhydrazone)p-Tolyl-substituted alkyneVersatile but can have regioselectivity issues. rsc.org
Nitrilimine (from Hydrazonoyl halide)Terminal alkyne or Alkyne surrogateGenerally offers high regioselectivity and good yields. nih.govrsc.org

Metal-Catalyzed Pyrazole Ring Formation

In recent years, transition-metal catalysis has emerged as a highly efficient tool for the synthesis of complex heterocyclic scaffolds, offering novel pathways with high atom economy and functional group tolerance. mdpi.com

Copper catalysts are attractive due to their low cost and versatile reactivity. thieme-connect.com Copper-catalyzed methods for pyrazole synthesis include the aerobic oxidative cyclization of β,γ-unsaturated hydrazones and sydnone-alkyne cycloadditions. organic-chemistry.orgacs.org A particularly relevant approach is the copper-catalyzed relay oxidation strategy, which can form substituted pyrazoles from simple starting materials like oxime acetates, amines, and aldehydes. rsc.org This method involves a cascade of reactions including N-O bond cleavage and C-C/C-N/N-N bond formations. rsc.org Another strategy involves the copper-promoted aerobic oxidative [3+2] cycloaddition of hydrazines with alkynoates. organic-chemistry.org

Ruthenium catalysts have enabled the synthesis of highly substituted pyrazoles through intramolecular oxidative C-N coupling. acs.orgnih.govorganic-chemistry.org This method typically involves the reaction of an N-arylhydrazine with a ketone or aldehyde to form a hydrazone intermediate. organic-chemistry.org In the presence of a Ru(II) catalyst and an oxidant such as dioxygen, an intramolecular C-H activation followed by C-N bond formation occurs to yield the pyrazole ring. acs.orgnih.gov This approach demonstrates excellent functional group tolerance and provides access to synthetically challenging tri- and tetrasubstituted pyrazoles in high yields. organic-chemistry.org

Palladium catalysis offers robust and versatile methods for C-C and C-N bond formation, which have been ingeniously applied to pyrazole synthesis. organic-chemistry.orgthieme-connect.com One powerful strategy is a four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide to assemble the pyrazole ring. organic-chemistry.org

Another prominent palladium-catalyzed approach involves the N-arylation or N-alkylation of a pre-formed pyrazole ring. acs.orgacs.org For the synthesis of the target compound, a 4-(p-tolyl)-1H-pyrazole intermediate could be coupled with propargyl bromide using a palladium catalyst. More complex one-pot sequences, such as coupling-coupling-cyclocondensation, allow for the diversity-oriented synthesis of highly functionalized pyrazoles from readily available starting materials like aryl iodides and acid chlorides. acs.org

Table 3: Overview of Metal-Catalyzed Methodologies

Metal CatalystMethodologyKey AdvantagesReference
Copper (Cu)Aerobic oxidative cyclization; Sydnone-alkyne cycloadditionLow cost, green oxidants (air/O₂), operational simplicity. acs.orgrsc.orgacs.org
Ruthenium (Ru)Intramolecular oxidative C-N coupling via C-H activationHigh yields, excellent functional group tolerance, access to complex pyrazoles. acs.orgnih.govorganic-chemistry.org
Palladium (Pd)Multi-component reactions; Coupling-cyclocondensationHigh efficiency, broad substrate scope, allows for complex molecule assembly. organic-chemistry.orgorganic-chemistry.orgacs.org

Synthesis from Chalcone (B49325) Precursors

The synthesis of pyrazole derivatives from chalcone precursors is a well-established and versatile method. thepharmajournal.comscholarsresearchlibrary.com This pathway involves the cyclocondensation reaction of an α,β-unsaturated ketone (chalcone) with a hydrazine derivative. mdpi.com The reaction typically proceeds via the formation of a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole ring. mdpi.comnih.gov

To synthesize a 4-(p-tolyl)pyrazole structure, the chalcone precursor must contain the p-tolyl group in a suitable position. The general reaction involves condensing an aryl ketone with an aromatic aldehyde. thepharmajournal.com For the target molecule, a plausible precursor would be a chalcone derived from p-tolylacetophenone or an acetophenone (B1666503) derivative reacting with p-tolualdehyde. The reaction of this chalcone with hydrazine hydrate would yield the corresponding 4-(p-tolyl)-1H-pyrazole after an oxidation step. The final step would be the N-propargylation of the pyrazole ring.

The reaction sequence can be summarized as follows:

Claisen-Schmidt Condensation: An appropriately substituted acetophenone and benzaldehyde (B42025) undergo condensation to form the chalcone. nih.gov

Cyclization: The resulting chalcone reacts with hydrazine hydrate, often in a solvent like ethanol and sometimes with an acid or base catalyst, to form the 4,5-dihydro-1H-pyrazole (pyrazoline) ring. mdpi.comdergipark.org.tr

Aromatization: The pyrazoline intermediate is oxidized to the corresponding pyrazole. This can occur in situ or as a separate step using various oxidizing agents. mdpi.com

The table below illustrates typical conditions for the synthesis of pyrazolines from chalcones, which are the direct precursors to pyrazoles.

Chalcone PrecursorReagentCatalyst/SolventProductYield (%)Reference
Substituted ChalconeHydrazine HydrateEthanol4,5-dihydro-1H-pyrazole73.07 thepharmajournal.com
Substituted ChalconeHydrazine HydrateGlacial Acetic Acid / Ethanol3,5-diphenyl-4,5-dihydro-1H-pyrazole derivativeGood yields dergipark.org.tr
ChalconeHydrazine HydrateFormic Acid / Ethanol5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde60 mdpi.com

Installation and Derivatization of the p-Tolyl Group

The introduction of the p-tolyl substituent at the C4 position of the pyrazole ring is a critical step that can be accomplished either by using starting materials already containing this moiety or by functionalizing the pyrazole ring after its formation.

Pre-functionalized p-Tolyl Building Blocks in Pyrazole Synthesis

This strategy relies on incorporating the p-tolyl group into one of the key reactants before the pyrazole ring is constructed. A common method for pyrazole synthesis is the reaction of a 1,3-dicarbonyl compound with hydrazine. mdpi.com To obtain a 4-(p-tolyl)pyrazole, the 1,3-dicarbonyl precursor must bear the p-tolyl group at the C2 position.

Another approach involves using other pre-functionalized three-carbon building blocks. For instance, enaminones can serve as precursors to the pyrazole ring. researchgate.netsci-hub.se A reaction between an enaminone bearing a p-tolyl group and a hydrazine derivative can lead to the formation of the desired 4-substituted pyrazole. These methods offer a direct route to the 4-(p-tolyl)pyrazole core, which can then be N-functionalized.

Post-Cyclization Arylation Strategies

An alternative and powerful approach is to introduce the p-tolyl group after the pyrazole ring has been synthesized. This is typically achieved through cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. rsc.orgnih.gov This method involves the palladium-catalyzed reaction between a 4-halo-pyrazole (e.g., 4-bromo- or 4-iodo-1H-pyrazole) and p-tolylboronic acid. ccspublishing.org.cn

This strategy offers significant flexibility, allowing for the late-stage introduction of the aryl group. The synthesis of various 4-aryl pyrazoles has been successfully demonstrated using this technique, often with high yields. ccspublishing.org.cnnih.gov Microwave irradiation has been shown to promote these reactions, leading to shorter reaction times and improved efficiency. ccspublishing.org.cn

The following table details representative conditions for the Suzuki-Miyaura coupling to form 4-aryl pyrazoles.

Pyrazole SubstrateCoupling PartnerCatalystBase / SolventConditionsYield (%)Reference
4-Bromo-3,5-dinitro-1H-pyrazoleArylboronic acidsXPhos Pd G2--- rsc.org
4-BromopyrazoleArylboronic acidsP1 (XPhos-derived precatalyst)K3PO4 / Dioxane:H2O100 °C, 15-20 h61-86 nih.gov
4-Iodo-1-methyl-1H-pyrazoleArylboronic acidsPd(PPh3)4Na2CO3 / Dioxane:H2O90 °C, 6 h- researchgate.net

N-Propargylation Techniques and Regioselectivity

The final step in the synthesis of the target compound is the introduction of the prop-2-yn-1-yl (propargyl) group onto one of the nitrogen atoms of the pyrazole ring. This can be achieved through direct alkylation or by using a pre-functionalized hydrazine.

Direct N-Alkylation of the Pyrazole Ring with Propargyl Halides

Direct N-alkylation involves the reaction of 4-(p-tolyl)-1H-pyrazole with a propargyl halide, such as propargyl bromide or propargyl chloride, typically in the presence of a base. mdpi.com A significant challenge in the alkylation of unsymmetrical pyrazoles is controlling the regioselectivity. The two nitrogen atoms of the 4-(p-tolyl)-1H-pyrazole ring are not equivalent, and alkylation can occur at either N1 or N2, leading to a mixture of regioisomers.

The regiochemical outcome is influenced by several factors:

Steric Hindrance: Bulky substituents at the C3 or C5 positions can direct the incoming alkyl group to the less sterically hindered nitrogen atom. lookchem.com

Base and Solvent: The choice of base (e.g., K2CO3, Cs2CO3, NaOH) and solvent (e.g., DMSO, DMF, acetonitrile) can significantly affect the ratio of N1 to N2 isomers. lookchem.comresearchgate.net "Superbasic media" like K2CO3 in DMSO have been shown to facilitate these reactions at room temperature. lookchem.com

Nature of the Electrophile: The reactivity of the propargyl halide can also play a role in the regioselectivity.

Systematic studies have been conducted to achieve regioselective N1-alkylation of various pyrazoles, demonstrating that high selectivity can be obtained under optimized conditions. researchgate.netsemanticscholar.org

Utilization of Propargyl Hydrazine Derivatives as Synthetic Intermediates

To circumvent the issue of regioselectivity associated with direct alkylation, an alternative strategy involves using propargyl hydrazine as a building block. nih.gov In this approach, the propargyl group is already attached to a nitrogen atom before the pyrazole ring is formed.

The synthesis involves the reaction of propargyl hydrazine with a suitable 1,3-dielectrophilic precursor that contains the p-tolyl group. pharmaguideline.com This method ensures that the propargyl group is unambiguously placed on one of the ring nitrogens, leading to a single regioisomer. For example, a one-pot synthesis of substituted pyrazoles can be achieved from propargylic alcohols via their reaction with hydrazine. researchgate.netorganic-chemistry.org This approach offers excellent control over the final structure of the N-substituted pyrazole.

Environmentally Conscious Synthetic Approaches

In the pursuit of sustainable chemical manufacturing, environmentally conscious synthetic methodologies have become a central focus of research and development. These approaches, often referred to as "green chemistry," aim to reduce or eliminate the use and generation of hazardous substances. nih.gov Key principles of green chemistry include waste prevention, maximizing atom economy, using safer solvents and auxiliaries, and enhancing energy efficiency. nih.gov Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool that aligns with these principles, offering significant advantages over conventional heating methods for the synthesis of heterocyclic compounds like pyrazoles. nih.govacs.org

The synthesis of this compound, while not explicitly detailed in the surveyed literature under microwave conditions, can be hypothetically achieved through a 1,3-dipolar cycloaddition reaction. This approach would likely involve the reaction of a p-tolyl-substituted sydnone (B8496669) with a propargyl derivative. The application of microwave irradiation to this type of reaction is anticipated to offer substantial benefits compared to traditional heating methods.

Detailed Research Findings:

Microwave irradiation has been shown to dramatically accelerate the synthesis of pyrazole rings. For instance, in the synthesis of various phenyl-1H-pyrazoles, microwave-assisted organic synthesis (MAOS) reduced the reaction time from 2 hours under conventional heating to just 5 minutes. nih.gov Similarly, for other pyrazole derivatives, reaction times were shortened from 7–9 hours to 9–10 minutes with the use of microwave irradiation. nih.govacs.org

These significant rate enhancements are often accompanied by substantial improvements in product yields. In a comparative study, the synthesis of phenyl-1H-pyrazoles using conventional heating resulted in yields of 72-90%, whereas the microwave-assisted method provided yields in the range of 91-98%. nih.gov Another study on the synthesis of pyrazole and oxadiazole hybrids reported an increase in product yield from conventional methods to 79–92% under microwave conditions. nih.govacs.org

The efficiency of microwave-assisted synthesis is further highlighted by the ability to perform reactions under solvent-free conditions. scielo.br This not only simplifies the work-up procedure and reduces the use of potentially hazardous organic solvents but also aligns with the principles of green chemistry. scielo.br The direct absorption of energy by the reactants in the absence of a solvent often leads to cleaner reactions with fewer byproducts. scielo.br

The following interactive data tables, compiled from studies on analogous pyrazole syntheses, illustrate the general advantages of microwave-assisted methods over conventional heating.

Table 1: Comparison of Reaction Time for Pyrazole Synthesis

Synthesis MethodReaction Time
Conventional Heating2 - 9 hours
Microwave-Assisted5 - 10 minutes

This table presents a generalized comparison based on data from various pyrazole syntheses. nih.govacs.orgnih.gov

Table 2: Comparison of Yields for Pyrazole Synthesis

Synthesis MethodProduct Yield (%)
Conventional Heating72 - 90%
Microwave-Assisted79 - 98%

This table illustrates the typical yield improvements observed in the microwave-assisted synthesis of pyrazoles compared to conventional methods. nih.govacs.orgnih.gov

Chemical Reactivity and Transformation Studies of 1 Prop 2 Yn 1 Yl 4 P Tolyl 1h Pyrazole

Reactivity of the Propargyl Moiety

The propargyl group, characterized by a terminal carbon-carbon triple bond, is the primary site of reactivity in 1-(prop-2-yn-1-yl)-4-(p-tolyl)-1H-pyrazole. This functionality serves as a versatile handle for various transformations, including intramolecular cyclizations to form fused heterocyclic systems, isomerization to allenic structures, and participation in powerful cycloaddition reactions.

Intramolecular cyclization of N-propargyl pyrazoles offers an efficient pathway to construct novel fused-ring systems containing the pyrazole (B372694) nucleus. The regiochemical outcome of these reactions is highly dependent on the catalyst and reaction conditions employed, leading to different ring sizes and substitution patterns. These reactions typically involve the nucleophilic attack of the pyrazole ring's N2 atom onto the activated alkyne.

Gold catalysts, particularly Au(I) and Au(III) complexes, are exceptionally effective in activating alkyne functionalities towards nucleophilic attack. nih.govnih.gov In the case of N-propargyl pyrazole systems, gold catalysis can facilitate intramolecular cyclization. The regioselectivity of this cyclization is a critical aspect, governed by Baldwin's rules, leading to either a kinetically favored 6-exo-dig pathway or a thermodynamically favored 7-endo-dig pathway.

Research on analogous N-propargyl indole (B1671886) derivatives bearing a pyrazole unit has shown that the substitution pattern on the alkyne is a deciding factor in the reaction's regioselectivity. researchgate.net When the terminal alkyne of the propargyl group is unsubstituted (R=H), the gold-catalyzed reaction exclusively yields the 6-exo-dig cyclization product, resulting in a six-membered ring. researchgate.net Conversely, when the alkyne is internal (e.g., substituted with a phenyl group), the reaction pathway shifts to exclusively form the 7-endo-dig product, leading to a seven-membered ring. researchgate.net This switch in regioselectivity highlights the subtle electronic and steric influences that substituents on the alkyne impart on the transition state of the cyclization. For this compound, which has a terminal alkyne, the 6-exo-dig pathway is the expected major route under gold catalysis.

Table 1: Regioselectivity in Gold-Catalyzed Cyclization of N-Propargyl Heterocycles Data derived from analogous systems. researchgate.net

Alkyne Substituent (R) Catalyst Cyclization Pathway Product Type
H (Terminal) AuCl 6-exo-dig Fused Six-Membered Ring

Base-mediated cyclizations provide an alternative to transition metal catalysis for constructing fused heterocyclic systems. Strong bases like sodium hydride (NaH) can facilitate the intramolecular cyclization of N-propargyl pyrazoles. Unlike the gold-catalyzed counterpart where regioselectivity is dependent on alkyne substitution, NaH-supported cyclizations consistently favor the 6-exo-dig pathway. researchgate.net

In studies with related N-propargyl indole-pyrazole systems, treatment with NaH resulted in the exclusive formation of the six-membered ring product, regardless of whether the alkyne was terminal or internal. researchgate.net This suggests a different mechanistic pathway where the base promotes a proton abstraction, followed by a nucleophilic attack that is sterically and kinetically controlled to favor the formation of the six-membered ring. This method offers a predictable and highly regioselective route to pyrazolo-fused six-membered heterocycles from this compound.

The propargyl group in this compound can undergo isomerization under specific conditions, most notably through a process known as the alkyne zipper reaction. wikipedia.orgmdpi.com This reaction typically requires a very strong base, such as potassium 3-aminopropylamide, and proceeds through a series of deprotonation-reprotonation steps. mdpi.com The mechanism involves the formation of an allene (B1206475) intermediate. mdpi.comnih.gov

The isomerization process is an equilibrium between the alkyne and the allene. wikipedia.org Through repeated deprotonation at the position adjacent to the triple bond and subsequent reprotonation, the triple bond can effectively "migrate" along a carbon chain. wikipedia.orgresearchgate.net While often used to move an internal alkyne to a terminal position, the initial step involves the formation of a transient allene. For this compound, treatment with a suitable base could lead to the formation of the corresponding allenyl pyrazole, 1-(propa-1,2-dien-1-yl)-4-(p-tolyl)-1H-pyrazole, which could then potentially isomerize further.

The terminal alkyne of the propargyl moiety is an ideal substrate for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govmdpi.comresearchgate.net This reaction is a specific, highly efficient variant of the Huisgen 1,3-dipolar cycloaddition, which joins an alkyne and an azide (B81097) to form a stable 1,2,3-triazole ring. organic-chemistry.orgnih.gov

The reaction of this compound with an organic azide (R-N₃) in the presence of a copper(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) would regioselectively yield the 1,4-disubstituted 1,2,3-triazole product. nih.govmdpi.com This transformation is known for its high yields, mild reaction conditions, and broad substrate scope, making it a powerful tool for molecular construction and bioconjugation. mdpi.com The resulting triazole-linked pyrazole structure combines two important heterocyclic motifs.

Table 2: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Based on general procedures for CuAAC reactions. mdpi.com

Alkyne Reactant Azide Reactant Product
This compound Benzyl Azide 1-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)-4-(p-tolyl)-1H-pyrazole

Intramolecular Cyclization Reactions

Reactivity of the 1H-Pyrazole Core

The 1H-pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the two nitrogen atoms and the substituents on the ring. globalresearchonline.netmdpi.com In this compound, the N1 position is blocked by the propargyl group, and the C4 position is occupied by the p-tolyl group. This substitution pattern directs further reactions to the remaining C3 and C5 positions.

The pyrazole ring is generally resistant to oxidation but can undergo electrophilic substitution. globalresearchonline.net While the C4 position is the most common site for electrophilic attack in unsubstituted pyrazoles, its blockage in the target molecule means that reactions like halogenation, nitration, or sulfonation would likely occur at the C3 or C5 positions, though potentially requiring harsher conditions. globalresearchonline.netnih.gov The electron-donating nature of the p-tolyl group may influence the regioselectivity of such substitutions. The pyrazole ring can also undergo deprotonation at the C3 or C5 positions with strong bases, followed by reaction with electrophiles. The N2 nitrogen atom retains its basic character and can be protonated or coordinated to metal centers.

Electrophilic Aromatic Substitution Patterns

The pyrazole ring is generally susceptible to electrophilic aromatic substitution, with the reaction's regioselectivity being highly dependent on the directing effects of the existing substituents. For 1,4-disubstituted pyrazoles, the C3 and C5 positions are available for substitution. However, the C4 position is known to be the most nucleophilic and, therefore, the most reactive towards electrophiles in unsubstituted or N-substituted pyrazoles. nih.govglobalresearchonline.net In the case of this compound, the C4 position is already occupied by the p-tolyl group. This leaves the C3 and C5 positions as potential sites for electrophilic attack.

The electronic nature of the substituents on the pyrazole ring plays a crucial role in directing incoming electrophiles. The p-tolyl group at C4 is an electron-donating group, which would further activate the pyrazole ring towards electrophilic substitution. The propargyl group at N1 is generally considered to be weakly electron-withdrawing. The interplay of these electronic effects, along with steric considerations, will determine the precise pattern of substitution.

Common electrophilic substitution reactions for pyrazoles include nitration, halogenation, and sulfonation, which typically occur at the C4 position. globalresearchonline.net Since this position is blocked in the title compound, harsher reaction conditions might be necessary to effect substitution at C3 or C5.

Functionalization at Specific Positions (e.g., C4)

While the C4 position of this compound is already substituted, understanding the methods for introducing groups at this position in related pyrazoles provides context for its synthesis and potential modifications. The functionalization of the C4 position of the pyrazole ring is a common strategy in the synthesis of diverse pyrazole derivatives. beilstein-journals.orgrsc.org

One prevalent method for C4 functionalization is through transition-metal-catalyzed cross-coupling reactions. rsc.org For instance, a halogenated pyrazole precursor at the C4 position can be coupled with various organometallic reagents to introduce aryl, alkyl, or other functional groups. The Vilsmeier-Haack reaction is another important method used to introduce a formyl group at the C4 position of pyrazoles, which can then be further transformed into other functionalities. encyclopedia.pubmdpi.com

The following table summarizes some common methods for the functionalization of the pyrazole C4-position, which are foundational to the synthesis of compounds like this compound.

Reaction TypeReagentsFunctional Group IntroducedReference
IodinationI2, CANIodo nih.gov
Thio/selenocyanationNH4SCN/KSeCN, PhICl2Thio/selenocyanato beilstein-journals.org
Vilsmeier-HaackPOCl3, DMFFormyl encyclopedia.pubmdpi.com
Suzuki-Miyaura CouplingArylboronic acid, Pd catalystAryl nih.gov
Sonogashira CouplingTerminal alkyne, Pd/Cu catalystAlkynyl nih.gov

These reactions highlight the versatility of the pyrazole core and the various strategies available for creating substituted derivatives.

Nucleophilic Addition and Substitution Reactions

The reactivity of this compound towards nucleophiles is primarily centered on the propargyl group. The terminal alkyne of the propargyl moiety is susceptible to nucleophilic addition reactions. acs.org This reactivity is a cornerstone of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

Furthermore, the propargyl group can participate in conjugate addition reactions if activated by an electron-withdrawing group. acs.org While the pyrazole ring itself is not strongly electron-withdrawing, its influence on the reactivity of the propargyl group cannot be entirely discounted.

The pyrazole ring itself is generally resistant to nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups. The electron-donating p-tolyl group at C4 would further disfavor such reactions.

Influence of the p-Tolyl Substituent on Chemical Reactivity

This increased electron density has several consequences:

Activation towards Electrophilic Aromatic Substitution: The p-tolyl group activates the pyrazole ring, making it more susceptible to electrophilic attack compared to an unsubstituted or electron-deficiently substituted pyrazole.

Directing Effects: In the context of further substitution on the p-tolyl ring itself, the methyl group is an ortho-, para-director.

Modification of Physicochemical Properties: The lipophilicity of the molecule is increased by the presence of the p-tolyl group, which can affect its solubility and interactions with other molecules.

The electronic nature of substituents on aryl groups attached to pyrazoles has been shown to impact their photophysical properties and potential applications as chemosensors. encyclopedia.pub While specific studies on this compound are not prevalent, the principles of substituent effects in organic chemistry provide a solid framework for predicting its reactivity.

Spectroscopic and Structural Elucidation Methodologies for 1 Prop 2 Yn 1 Yl 4 P Tolyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental ¹H NMR or ¹³C NMR data for 1-(Prop-2-yn-1-yl)-4-(p-tolyl)-1H-pyrazole has been found in the searched scientific literature.

Infrared (IR) Spectroscopy

No experimental IR spectral data for this compound has been located in published scientific databases or articles.

High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis

There is no available HRMS or elemental analysis data for this compound in the reviewed literature.

X-ray Crystallography for Solid-State Structure Determination

A search of crystallographic databases and relevant literature did not yield any results for the single-crystal X-ray structure of this compound.

Theoretical and Computational Investigations of 1 Prop 2 Yn 1 Yl 4 P Tolyl 1h Pyrazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net DFT calculations are instrumental in predicting a wide range of properties for pyrazole (B372694) derivatives, including their optimized geometry, electronic behavior, and vibrational spectra. researchgate.net

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to the lowest energy (the most stable conformation) of a molecule. researchgate.net For 1-(Prop-2-yn-1-yl)-4-(p-tolyl)-1H-pyrazole, DFT methods, such as the B3LYP functional combined with a basis set like 6-311G(d,p), are employed to achieve a full geometry optimization. nih.gov

The optimization process reveals key structural parameters. The central pyrazole ring is expected to be nearly planar, a characteristic feature of aromatic heterocyclic systems. rdd.edu.iq The p-tolyl and propargyl groups attached to the pyrazole core will have specific orientations relative to the ring. The dihedral angle between the pyrazole ring and the p-tolyl ring is a critical parameter, influencing the degree of π-conjugation between the two aromatic systems. Conformation analysis would involve rotating the single bonds—specifically the C-C bond connecting the tolyl group and the N-C bond of the propargyl group—to identify rotational barriers and stable conformers. The global minimum energy structure represents the most probable conformation of the molecule in the gaseous phase.

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative Data)

ParameterBond Length (Å)ParameterBond Angle (°)
N1-N21.35C5-N1-N2112.0
N2-C31.33N1-N2-C3105.5
C3-C41.42N2-C3-C4111.5
C4-C51.38C3-C4-C5104.0
C5-N11.37C4-C5-N1107.0
C4-C(Tolyl)1.48Pyrazole-Tolyl Dihedral35.0

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. ajchem-a.com A smaller gap suggests the molecule is more polarizable and reactive. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich π-systems of the p-tolyl and pyrazole rings, which act as the primary electron-donating regions. The LUMO, conversely, would likely be distributed across the same aromatic systems, representing the region most susceptible to accepting electrons. The propargyl group's terminal alkyne bond may also contribute to the electronic landscape. Analysis of the FMOs helps predict the molecule's behavior in pericyclic reactions, its electronic absorption spectra, and its interaction with other molecules. youtube.com

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative Data)

OrbitalEnergy (eV)
HOMO-6.50
LUMO-1.25
HOMO-LUMO Gap (ΔE) 5.25

Theoretical vibrational analysis, performed using DFT, calculates the frequencies of the normal modes of vibration for the optimized molecular structure. derpharmachemica.com These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecular structure and aid in the assignment of spectral bands. researchgate.net

The vibrational spectrum of this compound would exhibit characteristic frequencies corresponding to its functional groups. Key vibrational modes would include:

C≡C-H stretch: A sharp, intense band around 3300 cm⁻¹ for the terminal alkyne of the propargyl group.

Aromatic C-H stretch: Bands in the 3100-3000 cm⁻¹ region.

C≡C stretch: A weaker band near 2150 cm⁻¹.

C=C and C=N stretches: Multiple bands in the 1600-1450 cm⁻¹ region from the pyrazole and tolyl rings.

Ring deformation modes: Vibrations characteristic of the substituted pyrazole ring structure. derpharmachemica.com

A comparison between calculated and experimental spectra often requires the use of a scaling factor for the theoretical frequencies to account for anharmonicity and methodological approximations. mdpi.com

Molecular Dynamics (MD) Simulations

While DFT calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. eurasianjournals.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes and intermolecular interactions. nih.gov

For this compound, an MD simulation could be performed to understand its behavior in a solution, for example, by placing the molecule in a simulation box filled with water molecules. rdd.edu.iquomustansiriyah.edu.iq Such a simulation would reveal:

Solvation Structure: How water molecules arrange around the solute, particularly around the polar pyrazole ring nitrogens and the hydrophobic tolyl and propargyl groups.

Conformational Dynamics: The flexibility of the molecule in solution, including the rotation of the tolyl and propargyl substituents.

Hydrogen Bonding: The potential for the pyrazole nitrogen atoms to act as hydrogen bond acceptors.

Analysis of radial distribution functions (RDFs) from the simulation can quantify the probability of finding solvent molecules at a certain distance from specific atoms on the solute molecule. uomustansiriyah.edu.iq

Quantum Chemical Descriptors and Reactivity Indices

Based on the electronic structure obtained from DFT calculations, various quantum chemical descriptors can be derived to quantify the reactivity of a molecule. nih.gov These indices are based on conceptual DFT and provide a framework for predicting how a molecule will behave in a chemical reaction. nih.gov

Key reactivity indices include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Chemical Hardness (η): Calculated as (I - A) / 2. It measures the resistance to a change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Electronegativity (χ): Calculated as (I + A) / 2. It measures the ability of the molecule to attract electrons.

Electrophilicity Index (ω): Calculated as χ² / (2η). It quantifies the electron-accepting capability of a molecule.

Table 3: Representative Global Reactivity Descriptors (Illustrative Data)

DescriptorValue (eV)
Ionization Potential (I)6.50
Electron Affinity (A)1.25
Chemical Hardness (η)2.63
Electronegativity (χ)3.88
Electrophilicity Index (ω)2.86

Correlation of Theoretical Predictions with Experimental Observables

A primary goal of computational studies is to validate and interpret experimental findings. researchgate.net For this compound, theoretical predictions can be directly correlated with experimental data.

Vibrational Spectra: As mentioned, calculated vibrational frequencies are compared with experimental FT-IR and Raman spectra to confirm structural assignments. derpharmachemica.com

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate theoretical ¹H and ¹³C NMR chemical shifts. researchgate.netjocpr.com These calculated shifts, when plotted against experimental values, should show a strong linear correlation, which helps in assigning complex spectra and confirming the molecular structure in solution.

Electronic Spectra: Time-Dependent DFT (TD-DFT) can predict electronic transitions. The calculated wavelength of maximum absorption (λmax) can be compared with the experimental UV-Vis spectrum to understand the nature of the electronic transitions (e.g., π → π* transitions) responsible for the observed absorption bands. doaj.org

This strong correlation between theoretical calculations and experimental results provides a comprehensive and validated understanding of the molecular properties of this compound.

Advanced Research Avenues and Functional Applications of 1 Prop 2 Yn 1 Yl 4 P Tolyl 1h Pyrazole

Role as a Privileged Scaffold in Organic Synthesis for Complex Molecular Architectures

The pyrazole (B372694) nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry and organic synthesis, owing to its metabolic stability and ability to participate in various biological interactions. researchgate.netnih.govnih.gov The specific structure of 1-(prop-2-yn-1-yl)-4-(p-tolyl)-1H-pyrazole enhances this utility significantly, primarily through the presence of the terminal alkyne in the propargyl group.

This propargyl moiety makes the compound an ideal building block for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." acs.org This reaction allows for the efficient and specific covalent linking of the pyrazole unit to other molecules bearing an azide (B81097) group, facilitating the construction of complex macromolecular architectures under mild conditions. researchgate.netmdpi.com Researchers utilize this strategy to synthesize elaborate structures such as dendrimers, functionalized polymers, and bioconjugates. The p-tolyl group, in turn, modulates the compound's electronic properties and solubility, which can be crucial for optimizing reaction conditions and the properties of the final product.

The utility of propargylated heterocycles in building molecular complexity is a well-established concept, providing a reliable method for assembling diverse and intricate chemical entities. acs.org

Table 1: Applications of Propargyl-Pyrazoles in Complex Molecule Synthesis

Application AreaSynthetic StrategyResulting ArchitectureReference
Drug DiscoveryCuAAC Click ChemistryTriazole-linked bioactive conjugates acs.org
Polymer ChemistryAlkyne-Azide PolycycloadditionFunctionalized Polymers researchgate.net
BioconjugationStrain-Promoted Alkyne-Azide CycloadditionPeptide/Protein-Pyrazole Hybrids mdpi.com
Macrocycle SynthesisIntramolecular CuAACTriazole-fused Macrocycles mdpi.com

Exploration as a Ligand in Coordination Chemistry and Catalysis

Pyrazole derivatives are extensively used as ligands in coordination chemistry due to the ability of their adjacent nitrogen atoms to chelate metal ions. researchgate.netresearchgate.net The compound this compound serves as a versatile N-donor ligand, where its coordination behavior can be fine-tuned by its substituents. The p-tolyl group influences the steric and electronic environment of the metal center, while the propargyl group can either remain as a pendant functional arm or participate in secondary coordination or further reactions.

Metal complexes derived from pyrazole ligands have demonstrated significant catalytic activity in a range of organic transformations, including C-C coupling reactions, oxidation, and hydrogenation. nih.govresearchgate.net The specific ligand framework influences the catalyst's stability, activity, and selectivity. For instance, protic pyrazole complexes have been investigated for transfer hydrogenation and the dehydrogenation of formic acid, where the ligand plays a direct role in the catalytic cycle. nih.gov The presence of the propargyl group offers a unique opportunity to immobilize the catalytic complex onto a solid support or integrate it into a larger polymeric structure via click chemistry, enabling the development of recyclable and heterogeneous catalysts.

Table 2: Examples of Catalytic Applications of Pyrazole-Metal Complexes

Metal CenterLigand TypeCatalytic ReactionKey FeatureReference
Ruthenium (Ru)Protic PyrazoleTransfer HydrogenationMetal-Ligand Cooperation nih.gov
Iridium (Ir)2-(1H-pyrazol-3-yl)pyridineFormic Acid DehydrogenationLigand-tuned Electron Donation nih.gov
Copper (Cu)PyrazolateOxidation ReactionsDevelopment of Metalloenzymes researchgate.net
Nickel (Ni)Pyrazolyl-basedC-C CouplingControl of Metal Center Electrophilicity researchgate.net

Development as a Building Block for Advanced Functional Materials and Agrochemical Scaffolds

The unique combination of a stable aromatic core and a reactive functional group makes this compound an attractive building block for advanced materials. The propargyl group's terminal alkyne is a gateway to polymerization, allowing the synthesis of polymers with pyrazole units in the side chain. These materials can exhibit interesting photoluminescent or thermal properties. Furthermore, the ability to graft these molecules onto surfaces via click reactions is being explored for creating modified electrodes, sensors, or smart materials.

In the field of agrochemicals, the pyrazole scaffold is a well-established pharmacophore found in numerous commercial herbicides, insecticides, and fungicides. nih.govmdpi.com Specifically, aryl-pyrazole structures are known to be effective inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key target for herbicides. researchgate.net The 4-(p-tolyl) moiety in the target compound is a feature consistent with this class of agrochemicals, suggesting its potential as a precursor or lead compound in the development of new, selective, and effective crop protection agents. researchgate.netresearchgate.net

Design and Synthesis of Fused Heterocyclic Systems Derived from the Core Structure

The propargyl group in this compound is not only a handle for linking molecules but also a reactive component for intramolecular reactions to build fused ring systems. researchgate.net Various transition-metal catalysts, particularly gold and palladium, are known to catalyze the intramolecular cyclization of N-propargyl heterocycles, leading to the formation of novel polycyclic architectures. acs.orgmetu.edu.tr

These cyclization reactions can proceed through different pathways, such as 6-exo-dig or 7-endo-dig, depending on the catalyst and the substitution pattern of the alkyne, leading to a diverse range of fused pyrazole derivatives like pyrazolopyrazines and pyrazolodiazepines. acs.orgmetu.edu.tr Base-mediated cyclizations are also a viable route. acs.org Such fused heterocyclic systems are of great interest in medicinal chemistry as they often exhibit unique biological activities. The ability to generate molecular complexity from a relatively simple starting material makes this compound a valuable precursor in synthetic programs aimed at discovering new therapeutic agents. nih.gov

Table 3: Methods for Synthesis of Fused Systems from N-Propargyl Pyrazoles

Reaction TypeCatalyst/ReagentResulting Fused SystemReference
Intramolecular CyclizationGold (Au) CatalystPyrazolopyrazinoindoles (6-exo-dig) acs.orgmetu.edu.tr
Intramolecular CyclizationGold (Au) CatalystPyrazolodiazepinoindoles (7-endo-dig) acs.orgmetu.edu.tr
Intramolecular CyclizationSodium Hydride (NaH)Pyrazolopyrazinoindoles (6-exo-dig) acs.org
Cascade CyclizationPalladium (II)/Copper (I)Dihydropyrazolo[5,1-a]isoquinolines researchgate.net

Conclusion and Future Research Perspectives

Summary of Key Chemical Research Findings

While dedicated research focusing exclusively on 1-(prop-2-yn-1-yl)-4-(p-tolyl)-1H-pyrazole is not extensively documented in publicly available literature, its chemical profile can be largely inferred from established principles of pyrazole (B372694) chemistry and the known reactivity of its constituent functional groups.

Synthesis: The primary route for the synthesis of this compound likely involves a two-step process. The first step would be the synthesis of the 4-(p-tolyl)-1H-pyrazole core. This can be achieved through several established methods for pyrazole synthesis, most notably the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) hydrate (B1144303). pharmaguideline.com The second step would be the N-alkylation of the resulting pyrazole with propargyl bromide or a similar propargylating agent. nih.govresearchgate.net This reaction typically proceeds under basic conditions to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack on the propargyl halide. nih.govsemanticscholar.org Alternative synthetic strategies could involve 1,3-dipolar cycloaddition reactions. nih.govrsc.orgwikipedia.orgrsc.org

Reactivity: The chemical reactivity of this compound is characterized by the distinct functionalities present in the molecule. The pyrazole ring is an aromatic heterocycle, and the C4 position is susceptible to electrophilic substitution, although this is less relevant given the existing substitution. pharmaguideline.com The propargyl group, with its terminal alkyne, is the most reactive site for further synthetic transformations. This moiety is particularly amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient and specific formation of 1,2,3-triazole rings. nih.govcsmres.co.uk This opens up a vast potential for creating a diverse library of derivative compounds. The p-tolyl group can also be a site for further functionalization, such as electrophilic aromatic substitution on the tolyl ring, although this would require careful selection of reaction conditions to avoid reactions at the more reactive pyrazole and alkyne sites.

Structural and Spectroscopic Properties: Based on general knowledge of similar pyrazole derivatives, this compound is expected to be a stable, crystalline solid at room temperature. Its structural confirmation would rely on standard spectroscopic techniques. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy would provide characteristic signals for the pyrazole ring protons and carbons, the propargyl group's methylene (B1212753) and acetylenic protons and carbons, and the p-tolyl group's aromatic protons and methyl group. Infrared (IR) spectroscopy would show characteristic absorption bands for the C≡C and C-H stretching of the terminal alkyne, as well as the aromatic C-H and C=C vibrations of the pyrazole and tolyl rings. Mass spectrometry would confirm the molecular weight and provide fragmentation patterns useful for structural elucidation.

A summary of expected data is presented in the interactive table below:

PropertyExpected Characteristics
Physical State Likely a crystalline solid at room temperature.
Synthesis Primarily via N-alkylation of 4-(p-tolyl)-1H-pyrazole with propargyl bromide.
¹H NMR Spectroscopy - Signals for pyrazole ring protons. - A triplet for the acetylenic proton. - A doublet for the methylene protons of the propargyl group. - Doublets for the aromatic protons of the p-tolyl group. - A singlet for the methyl protons of the p-tolyl group.
¹³C NMR Spectroscopy - Signals for the pyrazole ring carbons. - Signals for the acetylenic carbons. - A signal for the methylene carbon of the propargyl group. - Signals for the aromatic carbons and the methyl carbon of the p-tolyl group.
IR Spectroscopy - A sharp band around 3300 cm⁻¹ for the ≡C-H stretch. - A band around 2100 cm⁻¹ for the C≡C stretch. - Bands in the 3100-3000 cm⁻¹ region for aromatic C-H stretches. - Bands in the 1600-1450 cm⁻¹ region for aromatic C=C stretching.
Mass Spectrometry - A molecular ion peak corresponding to the exact mass of C₁₃H₁₂N₂. - Fragmentation patterns corresponding to the loss of the propargyl and tolyl groups.
Key Reactivity The terminal alkyne of the propargyl group is highly reactive in cycloaddition reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry.

Identification of Remaining Challenges and Unexplored Chemical Pathways

Despite the predictable chemistry of this compound, several challenges and unexplored avenues remain.

Regioselectivity in Synthesis: A primary challenge in the synthesis of 1,4-disubstituted pyrazoles is controlling the regioselectivity. Depending on the synthetic route chosen, particularly those starting from asymmetric 1,3-dicarbonyl compounds, a mixture of regioisomers can be formed. The N-alkylation of 4-(p-tolyl)-1H-pyrazole with propargyl bromide is expected to be straightforward, but the initial synthesis of the 4-substituted pyrazole core requires careful planning to avoid isomeric impurities.

Unexplored Cycloaddition Reactions: While the participation of the propargyl group in CuAAC is well-established, its reactivity in other types of cycloaddition reactions remains a largely unexplored area for this specific molecule. Investigating its behavior in [3+2] cycloadditions with other dipoles, Diels-Alder reactions, and other pericyclic reactions could lead to the discovery of novel heterocyclic systems.

Metal-Catalyzed Cross-Coupling Reactions: The C-H bonds of the pyrazole and tolyl rings, as well as the acetylenic C-H bond, could potentially be activated for metal-catalyzed cross-coupling reactions. Exploring reactions such as Sonogashira, Heck, or Suzuki couplings at these positions could provide pathways to more complex and functionalized derivatives. However, achieving selectivity between the different C-H bonds would be a significant challenge.

Derivatization of the p-Tolyl Group: The synthetic potential of the p-tolyl group in this molecule has not been fully explored. Reactions such as benzylic bromination of the methyl group, followed by further nucleophilic substitution, could introduce new functionalities. Additionally, electrophilic substitution on the tolyl ring, if achieved selectively, could provide another handle for diversification.

Outlook for Future Research Directions in the Chemistry of this compound

The future research directions for this compound are promising and span various areas of chemical science.

"Click" Chemistry and Medicinal Chemistry: The most immediate and promising application of this compound is as a building block in medicinal chemistry via "click" chemistry. The propargyl group can be readily coupled with a wide array of azide-containing molecules, including biomolecules, fluorescent dyes, and pharmacologically active scaffolds. This modular approach allows for the rapid generation of large libraries of 1,2,3-triazole-containing pyrazole derivatives for high-throughput screening in drug discovery programs. Pyrazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties, making this a particularly fruitful area of investigation.

Materials Science: The rigid, aromatic nature of the pyrazole and p-tolyl groups, combined with the potential for creating extended conjugated systems through reactions at the alkyne, makes this compound and its derivatives interesting candidates for materials science applications. Future research could focus on the synthesis of polymers or oligomers incorporating this moiety for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Development of Novel Catalysts and Ligands: The nitrogen atoms of the pyrazole ring can act as ligands for metal coordination. By elaborating the structure, for example, through "click" modification of the propargyl group to introduce additional coordinating atoms, novel polydentate ligands could be synthesized. These ligands could then be used to create new transition metal catalysts for a variety of organic transformations.

Supramolecular Chemistry: The planar aromatic surfaces of the pyrazole and tolyl rings, along with the potential for hydrogen bonding if further functionalized, suggest that this molecule could be a valuable component in the design of supramolecular assemblies. Research in this area could explore the formation of liquid crystals, gels, or other organized structures with interesting physical and chemical properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Prop-2-yn-1-yl)-4-(p-tolyl)-1H-pyrazole, and how can regioselectivity be optimized?

  • Methodology : The compound can be synthesized via cyclocondensation or nucleophilic substitution. For example:

  • Cyclocondensation : React phenylhydrazine derivatives with propargyl-substituted carbonyl precursors under basic conditions (e.g., KOH/EtOH) .
  • Cross-coupling : Use Sonogashira coupling to introduce the propargyl group to pre-synthesized pyrazole intermediates .
    • Regioselectivity : Employ steric/electronic directing groups (e.g., tolyl at C4) to favor substitution at C1. Monitor reaction progress via TLC and confirm regiochemistry using 2D NMR (NOESY, HSQC) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns. For example, the propargyl proton appears as a triplet (~2.5 ppm, J=2.4HzJ = 2.4 \, \text{Hz}) and the tolyl methyl group as a singlet (~2.3 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (expected [M+H]+^+: ~265.12) and fragmentation patterns .
  • FTIR : Confirm alkyne C≡C stretch (~2100–2260 cm1^{-1}) and aromatic C-H bends (700–900 cm^{-1) .

Q. How can crystallographic data resolve ambiguities in molecular geometry?

  • X-ray Diffraction (XRD) : Grow single crystals via slow evaporation (e.g., in EtOAc/hexane). Refine structures using SHELXL (for small molecules) to determine bond lengths/angles and confirm the propargyl group’s linear geometry .
  • Software : Visualize anisotropic displacement parameters with ORTEP-3 or WinGX to assess thermal motion and validate spatial arrangements .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activities of pyrazole derivatives?

  • Case Study : If cytotoxicity assays (e.g., against MCF-7 cells) yield conflicting IC50_{50} values, standardize protocols:

  • Use identical cell lines/passage numbers and control for solvent effects (e.g., DMSO ≤0.1%) .
  • Validate results with orthogonal assays (e.g., apoptosis via flow cytometry vs. ATP-based viability) .
    • Data Reconciliation : Perform meta-analysis using tools like RevMan to identify outliers and adjust for batch effects .

Q. How can computational modeling predict regioselectivity in pyrazole functionalization?

  • DFT Calculations : Use Gaussian09 to calculate Fukui indices for electrophilic/nucleophilic attack. For example, the propargyl group’s electron-withdrawing nature directs electrophiles to the C5 position .
  • Docking Studies : Simulate interactions with enzymes (e.g., COX-2) to prioritize synthetic targets. Pyrazole C3/C5 positions often mediate hydrogen bonding .

Q. What challenges arise in refining crystallographic data for propargyl-substituted pyrazoles?

  • Disorder Handling : Propargyl groups may exhibit rotational disorder. Use PART instructions in SHELXL to model alternative conformations and apply restraints to C≡C bond lengths (~1.20 Å) .
  • Twinned Data : For non-merohedral twinning, refine using HKLF5 in SHELXL and validate with Rint_{\text{int}} < 0.05 .

Q. How do solvent and temperature affect the stability of this compound?

  • Accelerated Degradation Studies :

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor via HPLC. Propargyl groups degrade faster in acidic conditions (t1/2_{1/2} < 24 hrs at pH 3) .
  • Thermal Stability : Use TGA/DSC to identify decomposition onset (~180°C for crystalline form) .

Methodological Tables

Parameter Synthetic Condition Analytical Outcome Reference
Reaction Time12–24 hrs (reflux)Yield: 60–75%
Regioselectivity (C1)Propargyl bromide, K2_2CO3_3Confirmed via 1H^{1}\text{H}-NMR
Crystallographic Rfree_{\text{free}}SHELXL refinement0.028–0.032 (high-resolution data)
Cytotoxicity (MCF-7)48-hr incubationIC50_{50}: 12–18 µM (varies by assay)

Key Considerations for Researchers

  • Data Reproducibility : Document reaction conditions (e.g., anhydrous vs. ambient) and purification methods (e.g., column chromatography vs. recrystallization) to minimize variability .
  • Ethical Reporting : Disclose crystallographic data in CIF format via the Cambridge Structural Database (CSD) for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.